[2-(3,4-Dimethoxyphenyl)ethyl](4-methylbenzyl)amine hydrobromide
Description
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a secondary amine derivative featuring a 3,4-dimethoxyphenethyl group and a 4-methylbenzyl substituent. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Key structural attributes include:
- 3,4-Dimethoxyphenyl group: Electron-rich due to methoxy substituents, influencing π-π stacking and receptor interactions.
- Hydrobromide counterion: Improves crystallinity and aqueous solubility compared to free-base forms.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBYLCUBHNQTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Hydrobromide Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the dimethoxy groups or the amine moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Functionalized derivatives with different substituents.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain catalytic processes.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl group and the amine moiety play crucial roles in binding to these targets, influencing biochemical pathways and cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reference ID |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₄NO₂·HBr | ~354.3 (calc.) | 3,4-Dimethoxyphenyl, 4-methylbenzyl, HBr | - |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | C₁₇H₁₉NO₃ | 285.34 | Benzamide, 3,4-dimethoxyphenethyl | |
| USP Verapamil Related Compound B RS | C₂₆H₃₆N₂O₄·HCl | 477.05 | Multiple methoxy, nitrile, isopropyl | |
| 2-(4-Chlorophenyl)ethylamine HBr | C₁₈H₂₁ClNO·HBr | 386.74 | 4-Chlorophenyl, 4-ethoxybenzyl | |
| (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine HBr | C₁₈H₂₂NO₃·HBr | 384.29 | 2,3-Dimethoxybenzyl, 4-methoxybenzyl |
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound's 3,4-dimethoxy groups enhance electron density compared to the 4-chloro substituent in , which is electron-withdrawing. This difference may influence receptor binding kinetics.
- Salt Forms : Hydrobromide salts (target, ) generally exhibit higher aqueous solubility than hydrochlorides (e.g., ) due to bromide's lower lattice energy.
Physicochemical Properties
Analysis :
- Melting Points : Rip-B’s higher melting point (90°C) correlates with its rigid benzamide backbone, whereas the target compound’s flexible alkyl chain likely reduces crystallinity .
- Lipophilicity : The 4-methylbenzyl group in the target compound increases LogP compared to Rip-B’s polar benzamide but remains lower than the highly substituted USP Verapamil analog .
Biological Activity
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a chemical compound with potential pharmacological applications. Its structure includes a dimethoxyphenyl group and an amine moiety, which are known to influence biological activity through various mechanisms. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Chemical Structure
The molecular formula of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is . The compound features a phenyl ring substituted with methoxy groups, which may enhance its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially leading to antidepressant effects.
- Receptor Modulation : The presence of the amine group suggests possible interactions with various receptors, including adrenergic and dopaminergic receptors, which are critical in mood regulation and cognitive functions.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant-like effects | Increased serotonin levels | |
| Neuroprotective properties | Reduced neuronal apoptosis | |
| Anti-inflammatory activity | Decreased cytokine production |
Case Studies and Research Findings
- Antidepressant Effects : A study investigated the effects of similar compounds on animal models of depression. The results indicated that administration led to significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .
- Neuroprotection : In vitro studies demonstrated that 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate signaling pathways involved in cell survival .
- Anti-inflammatory Mechanisms : Research has shown that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory conditions .
Pharmacokinetics
Understanding the pharmacokinetics of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is crucial for its therapeutic application:
- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
- Distribution : It likely distributes widely in body tissues, influenced by its molecular structure.
- Metabolism : Preliminary studies suggest hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated for metabolites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide with high purity?
- Methodological Answer : The synthesis involves alkylation of a dimethoxyphenethylamine intermediate with 4-methylbenzyl bromide under basic conditions. Key parameters include:
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
-
Temperature : Controlled heating (60–80°C) minimizes side reactions .
-
Catalyst : Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates alkylation .
-
Purification : Recrystallization from ethanol/water mixtures yields the hydrobromide salt with >95% purity .
Parameter Condition Range Impact on Yield/Purity Solvent DMF, THF, or acetonitrile DMF maximizes reaction rate Reaction Temperature 60–80°C Higher temps reduce reaction time Base K₂CO₃ or NaH K₂CO₃ preferred for safety
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of dimethoxy (δ 3.7–3.9 ppm) and benzyl groups (δ 6.8–7.3 ppm) .
- Single-Crystal X-ray Diffraction : Resolves the hydrobromide salt’s crystal lattice (monoclinic P21/c space group) and hydrogen-bonding networks (e.g., N–H···Br interactions) .
- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–Br vibrations (650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting acetylcholinesterase or monoamine oxidases .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for the formation of this compound under varying catalytic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via HPLC or in situ IR spectroscopy to identify rate-determining steps .
- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer pathways .
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for alkylation steps .
Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT receptors, focusing on methoxy and benzyl pharmacophores .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in lipid bilayer environments (e.g., CHARMM force fields) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with predicted bioactivity .
Q. What methodologies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., assay protocols, cell line variability) .
- Structural Analog Testing : Compare bioactivity of derivatives (e.g., halogen-substituted analogs) to isolate functional group contributions .
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial testing to reduce inter-lab variability .
Data Contradiction Analysis Example
- Issue : Discrepancies in reported IC₅₀ values for cytotoxicity.
- Resolution :
Verify cell line authentication (e.g., STR profiling).
Control for solvent effects (DMSO vs. saline).
Replicate assays with identical incubation times (e.g., 48 vs. 72 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
